
2-Methoxy-10-(1-methyl-3-piperidyl)phenothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-10-(1-methyl-3-piperidyl)phenothiazine is a phenothiazine derivative known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenothiazine core substituted with a methoxy group and a piperidyl group. The molecular formula of this compound is C19H22N2OS, and it has a molecular weight of 326.45578 g/mol .
Métodos De Preparación
The synthesis of 2-Methoxy-10-(1-methyl-3-piperidyl)phenothiazine involves several steps, typically starting with the phenothiazine core. One common method involves the reaction of phenothiazine with methoxy and piperidyl substituents under specific conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon. The industrial production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
2-Methoxy-10-(1-methyl-3-piperidyl)phenothiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced phenothiazine derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the phenothiazine core, leading to the formation of halogenated derivatives.
Coupling Reactions: The compound can undergo coupling reactions with various reagents, forming complex structures with extended
Propiedades
Número CAS |
101976-45-8 |
|---|---|
Fórmula molecular |
C19H22N2OS |
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
2-methoxy-10-(1-methylpiperidin-3-yl)phenothiazine |
InChI |
InChI=1S/C19H22N2OS/c1-20-11-5-6-14(13-20)21-16-7-3-4-8-18(16)23-19-10-9-15(22-2)12-17(19)21/h3-4,7-10,12,14H,5-6,11,13H2,1-2H3 |
Clave InChI |
KOKXQKMPRYOMBT-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCC(C1)N2C3=CC=CC=C3SC4=C2C=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13740536.png)
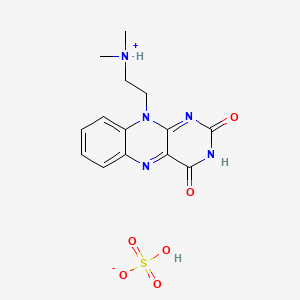
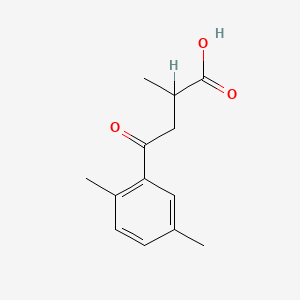
![(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]-methylamino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B13740551.png)

![2-[4-(Trifluoromethyl)phenyl]quinoline-4-carboxylic acid](/img/structure/B13740561.png)


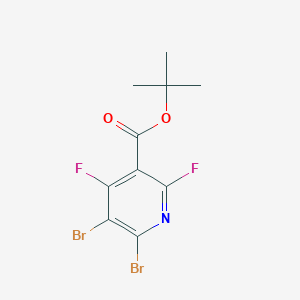

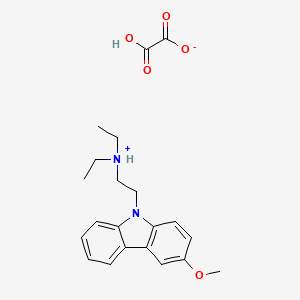

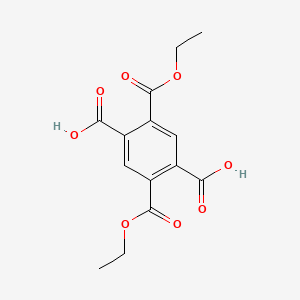
![1-(But-2-yn-1-yl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B13740621.png)
